2-tert-Butyl-4-(4-methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
2-tert-Butyl-4-(4-methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(4-methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multiple steps. One common method is the condensation reaction between 2-tert-butylacridine-9-carboxylic acid and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-(4-methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-tert-Butyl-4-(4-methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Acridine derivatives are known for their ability to intercalate with DNA, making them useful in studying DNA interactions and cellular imaging.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Acridine derivatives have shown promise as anticancer agents, antimicrobial agents, and enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the development of dyes and pigments. Its ability to absorb and emit light makes it suitable for applications in the textile and printing industries.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-(4-methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the replication process. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
2-tert-Butyl-4-(4-methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the methoxyphenyl group contributes to its ability to interact with biological targets. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-2-tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-26(2,3)18-14-17(13-16-9-11-19(30-4)12-10-16)24-21(15-18)23(25(28)29)20-7-5-6-8-22(20)27-24/h5-13,18H,14-15H2,1-4H3,(H,28,29)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWIIRKBBTHQT-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C\C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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